2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4S/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)30-17-5-7-26(8-6-17)31(27,28)19-9-16(21)3-4-18(19)29-2/h3-4,9-13,17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQPZDGDDGKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
Detailed Analysis :
Core Structure Variations: The target compound uses a simple pyrimidine core, whereas analogues like AZD1480 (pyrimidine-diamine) and EP 1 808 168 B1 derivatives (pyrazolo[3,4-d]pyrimidine) incorporate fused or extended heterocycles. These modifications influence target selectivity; for example, pyrazolo-pyrimidines often exhibit enhanced kinase inhibition due to planar aromatic stacking . The thienopyrimidine dione () replaces the pyrimidine with a sulfur-containing heterocycle, which may alter solubility and redox properties .
Substituent Effects: Piperidine vs. Piperazine: The target compound’s piperidin-4-yloxy group (vs. Fluorine and Methoxy: These substituents are shared with SCH 66712 and AZD1480, where they enhance metabolic stability and electronegative interactions with CYP2D6 or kinase active sites . Pyrazole vs. Imidazole: The target’s 1-methylpyrazole (vs. SCH 66712’s 2-phenylimidazole) reduces steric bulk, possibly favoring entropic binding .
Biological Activity :
- CYP2D6 Inhibition : SCH 66712’s mechanism-based inactivation (KI = 4.8 µM) suggests the target compound may also target CYP isoforms, but its piperidine-sulfonyl group could shift selectivity toward kinases .
- Kinase Inhibition : AZD1480’s pyrimidine-pyrazole scaffold demonstrates potent Jak2 inhibition (IC₅₀ < 1 nM), implying the target compound’s pyrazole-pyrimidine motif may have similar applicability .
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is synthesized via Biginelli-like cyclocondensation or Pd-catalyzed cross-coupling :
Method A: One-Pot Cyclocondensation
A mixture of 1-methylpyrazole-4-carbaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl acetoacetate (1.1 equiv) undergoes acid-catalyzed cyclization in ethanol under reflux (12 h). The intermediate 5-(1-methyl-1H-pyrazol-4-yl)-2-hydroxypyrimidine is isolated in 65–70% yield after recrystallization.
Method B: Suzuki-Miyaura Coupling
2-Chloro-5-iodopyrimidine reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (4:1) at 80°C. After 8 h, the product is obtained in 82% yield.
Synthesis of 1-(5-Fluoro-2-Methoxybenzenesulfonyl)Piperidin-4-ol
Sulfonylation of Piperidin-4-ol
Piperidin-4-ol (1.0 equiv) is treated with 5-fluoro-2-methoxybenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C → RT (2 h), yielding the sulfonamide in 88% purity. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the product in 76% yield.
Key parameters :
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Temperature control minimizes side reactions (e.g., over-sulfonylation).
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Ether Bond Formation: Coupling Pyrimidine and Piperidine Fragments
Mitsunobu Reaction
The hydroxyl group of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (1.0 equiv) reacts with 1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-ol (1.2 equiv) under Mitsunobu conditions:
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DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C → RT (12 h).
Mechanistic insight : The reaction proceeds via oxidation of the alcohol to an oxonium intermediate, followed by nucleophilic attack by the pyrimidine oxygen.
SN2 Displacement
Alternative approach :
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Convert 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol to its mesylate using methanesulfonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in DCM.
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React the mesylate with 1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-ol (1.1 equiv) in DMF at 60°C (6 h).
Purification and Characterization
Chromatographic Techniques
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Silica gel chromatography : Resolves unreacted starting materials and byproducts.
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Preparative HPLC : Enhances purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA).
Spectroscopic Validation
Scale-Up Considerations and Yield Optimization
Critical factors :
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Reagent stoichiometry : Excess piperidine fragment (1.2 equiv) improves ether bond formation efficiency.
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Solvent choice : THF > DMF in Mitsunobu reactions due to lower viscosity and easier workup.
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Catalyst loading : Pd(PPh₃)₄ at 2 mol% balances cost and reactivity in cross-coupling steps.
Table 1: Comparative Yields of Key Steps
| Step | Method | Yield | Purity |
|---|---|---|---|
| Pyrimidine synthesis | Suzuki coupling | 82% | 95% |
| Sulfonylation | DCM/Et₃N | 76% | 88% |
| Mitsunobu coupling | THF/DIAD | 68% | 91% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
